molecular formula C8H13NO4 B11906799 1-Methylpiperidine-3,4-dicarboxylic acid

1-Methylpiperidine-3,4-dicarboxylic acid

Cat. No.: B11906799
M. Wt: 187.19 g/mol
InChI Key: PORXLSYPLHDDAK-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Dicarboxylic Acid Architectures in Organic and Medicinal Chemistry

Piperidine scaffolds are prevalent in medicinal chemistry, with over a hundred commercially available drugs containing this structure. lifechemicals.com They are found in a wide array of therapeutic agents, including those with antibacterial, anesthetic, antipsychotic, and anti-inflammatory properties. lifechemicals.comijnrd.org The incorporation of dicarboxylic acid functionalities onto the piperidine ring introduces key features that can be exploited in drug design. These acidic groups can enhance water solubility and provide points for strong ionic interactions and hydrogen bonding with biological targets. They can act as bioisosteres for phosphate (B84403) or other acidic groups, potentially mimicking natural substrates or modulating receptor binding.

Overview of Structural Complexity and Stereochemical Considerations in Substituted Piperidines

Substituted piperidines, such as 1-Methylpiperidine-3,4-dicarboxylic acid, present considerable structural complexity. The piperidine ring typically adopts a chair conformation to minimize steric strain. Substituents can occupy either axial or equatorial positions, leading to different stereoisomers with distinct physical, chemical, and biological properties.

For this compound, the presence of two chiral centers at the C3 and C4 positions gives rise to multiple diastereomers (cis and trans isomers) and enantiomers (R/S configurations). The relative orientation of the carboxylic acid groups (cis or trans) significantly influences the molecule's three-dimensional shape and its potential interactions with protein binding sites. lifechemicals.com The synthesis of stereochemically pure isomers of substituted piperidines is a challenging yet crucial aspect of medicinal chemistry research, often requiring sophisticated synthetic strategies. whiterose.ac.uk

Research Landscape of N-Methylated Piperidine Systems

The N-methylation of piperidine rings is a common strategy in the development of pharmaceuticals. fiveable.me The methyl group on the nitrogen atom can influence the compound's basicity, lipophilicity, and metabolic stability. fiveable.me This, in turn, can affect its pharmacokinetic and pharmacodynamic profile. N-methylpiperidine derivatives have been investigated for a range of applications, including as analgesics and as agents targeting the central nervous system. journalagent.commdpi.com The synthesis of N-methylated piperidines can be achieved through various methods, including reductive amination. mdpi.com For instance, 1-methylpiperidine-4-carboxylic acid can be synthesized from isonipecotic acid via transfer hydrogenation using formaldehyde (B43269). chemicalbook.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

1-methylpiperidine-3,4-dicarboxylic acid

InChI

InChI=1S/C8H13NO4/c1-9-3-2-5(7(10)11)6(4-9)8(12)13/h5-6H,2-4H2,1H3,(H,10,11)(H,12,13)

InChI Key

PORXLSYPLHDDAK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 1 Methylpiperidine 3,4 Dicarboxylic Acid and Analogues

Strategies for Piperidine (B6355638) Ring Construction with Dicarboxylate Functionality

The creation of the piperidine skeleton bearing two carboxylic acid groups, or their precursors, at the C3 and C4 positions can be approached through various synthetic strategies. These methods often involve either the formation of the heterocyclic ring with the desired substituents already in place or the functionalization of a pre-existing ring.

Cyclization Reactions and Annulation Approaches

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including piperidines. These reactions typically involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close the ring. For a 3,4-dicarboxylated piperidine, the starting materials would need to be acyclic precursors containing the necessary carbon framework and functional groups poised for cyclization.

One conceptual approach involves the use of a Michael addition. For instance, a suitably substituted amine could react with an α,β-unsaturated dicarbonyl compound or its equivalent. Subsequent reductive amination or other cyclization-promoting reactions could then form the piperidine ring.

Annulation strategies, which involve the formation of a new ring onto an existing structure, also provide a powerful means to construct the piperidine core. nih.govnih.gov A [4+2] cycloaddition, or Diels-Alder reaction, between a 1-azadiene and a dienophile bearing carboxylate functionalities could, in principle, construct the piperidine ring with the desired substitution pattern in a single step. Another approach is the palladium-catalyzed [4+2] oxidative annulation of alkyl amides and dienes. nih.gov

Radical-mediated cyclizations offer another avenue. For example, the intramolecular cyclization of 1,6-enynes can lead to polysubstituted piperidines. mdpi.com Similarly, radical cyclization of linear amino-aldehydes catalyzed by cobalt(II) has been shown to be effective for producing various piperidines. mdpi.com

A notable strategy for creating 3,4-disubstituted piperidines involves an enantioselective Tsuji-Trost coupling followed by a Cope rearrangement. digitellinc.com This method allows for the stereoselective synthesis of these complex structures.

Cyclization/Annulation Strategy Description Potential for 3,4-Dicarboxylate Synthesis Key Intermediates/Reaction Types
Intramolecular Reductive Amination Cyclization of a linear amino-dicarbonyl compound.High, if a suitable acyclic precursor can be synthesized.Amino-dialdehydes, amino-diketones, amino-ketoesters. mdpi.com
Diels-Alder Reaction [4+2] cycloaddition between a 1-azadiene and a dicarboxylated dienophile.High, offers good stereocontrol.1-Azadienes, maleic or fumaric acid derivatives.
Palladium-Catalyzed Annulation Formal [4+2] oxidative annulation of alkyl amides and dienes. nih.govModerate, depends on the availability of suitably substituted dienes.Alkyl amides, substituted butadienes. nih.gov
Radical Cyclization Intramolecular cyclization of unsaturated precursors. mdpi.comModerate, regioselectivity can be a challenge.Unsaturated amines, radical initiators. mdpi.com
Tsuji-Trost/Cope Rearrangement Enantioselective allylic alkylation followed by a nih.govnih.gov-sigmatropic rearrangement. digitellinc.comHigh, provides excellent stereocontrol for 3,4-disubstitution. digitellinc.comPiperidinone-derived nucleophiles, allylic electrophiles. digitellinc.com

Ring-Opening and Rearrangement Processes Leading to Piperidine Scaffolds

Alternative to building the ring from acyclic precursors, ring-opening and rearrangement reactions of existing cyclic systems can provide access to functionalized piperidines. For instance, the ring-opening of activated aziridines with a palladium-trimethylenemethane (Pd-TMM) complex in a formal [3+3] cycloaddition has been reported for the synthesis of functionalized piperidines. whiterose.ac.uk

Another innovative approach involves the reductive ring-opening of a cyclopropane (B1198618) intermediate. Specifically, the asymmetric cyclopropanation of a tetrahydropyridine, followed by reductive ring-opening, can be used to introduce functionality at the C3 position, a site that is electronically deactivated and challenging to functionalize directly. nih.gov This strategy could be adapted to introduce a carboxylate or a precursor group.

Installation of the N-Methyl Group

The introduction of the methyl group on the piperidine nitrogen is a crucial step in the synthesis of the target molecule. This can be achieved either through direct N-alkylation of a pre-formed piperidine ring or by incorporating the methylamino moiety during the ring construction phase.

Direct N-Alkylation Methods (e.g., Reductive Amination, Methylation)

The most common and efficient method for N-methylation of secondary amines like piperidine is reductive amination. This reaction typically involves treating the secondary amine with formaldehyde (B43269) in the presence of a reducing agent. Formic acid (Eschweiler-Clarke reaction), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used reducing agents. prepchem.comyoutube.com Catalytic hydrogenation with hydrogen gas over a palladium catalyst can also be employed. nih.gov

Direct methylation using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) is another possibility, although over-alkylation to form a quaternary ammonium (B1175870) salt can be a competing side reaction. researchgate.net

N-Methylation Method Reagents Advantages Disadvantages
Reductive Amination (Eschweiler-Clarke) Formaldehyde, Formic AcidHigh yield, inexpensive reagents.Requires heating.
Reductive Amination (Borohydride) Formaldehyde, NaBH₃CN or NaBH(OAc)₃Mild conditions, high selectivity.Use of cyanide-containing reagent. youtube.com
Catalytic Hydrogenation Formaldehyde, H₂, Pd/CClean reaction, high yield.Requires specialized hydrogenation equipment. nih.gov
Direct Methylation Methyl Iodide, BaseSimple procedure.Risk of over-methylation. researchgate.net

Post-Cyclization N-Functionalization

In many synthetic routes, the piperidine nitrogen is initially protected with a group like a benzyl (B1604629) (Bn) or a tert-butoxycarbonyl (Boc) group to modulate reactivity and prevent side reactions during ring construction and functionalization. The N-methyl group is then introduced later in the synthesis. This involves the deprotection of the protecting group followed by one of the N-alkylation methods described above. For example, a Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), and a benzyl group can be cleaved by catalytic hydrogenation.

Introduction and Functionalization of Carboxylic Acid Moieties at C3 and C4

The installation of two carboxylic acid groups at the C3 and C4 positions of the piperidine ring is arguably the most challenging aspect of the synthesis. Direct C-H functionalization at these positions is difficult due to the electronic deactivation of the C3 position by the inductive effect of the nitrogen atom. nih.govnih.gov Therefore, indirect methods or the use of pre-functionalized starting materials are often necessary.

One strategy involves the hydrogenation of a pyridine (B92270) precursor that already contains the dicarboxylate functionality. For instance, a disubstituted pyridine can be hydrogenated to yield a cis-disubstituted piperidine. rsc.orgprepchem.com Subsequent epimerization can then provide the trans-isomer.

Another approach is the use of directing groups to control the regioselectivity of C-H functionalization. While challenging, methods for the palladium-catalyzed C(sp³)–H arylation of piperidines at the C4 position using a C3-linked directing group have been developed. chemistryviews.org A similar strategy could potentially be adapted for carboxylation. More recently, a copper-catalyzed C4-selective carboxylation of pyridines with CO₂ has been reported, which could be a viable route for introducing one of the carboxyl groups before hydrogenation. researchgate.netmdpi.com

The synthesis of piperidines with substituents at the 3,4, and 5-positions can be achieved through a radical (4+2) cycloaddition reaction between 3-aroyl azetidines and various alkenes. nih.gov This provides a pathway to densely functionalized piperidines.

Diastereoselective and Enantioselective Introduction of Carboxylic Acid Groups

The direct and stereocontrolled introduction of two carboxylic acid groups onto a piperidine ring is a significant synthetic challenge. Modern synthetic methods often rely on the dearomatization of pyridine precursors, followed by functionalization. A chemo-enzymatic approach has been demonstrated for the asymmetric dearomatization of activated pyridines to yield stereo-defined 3- and 3,4-substituted piperidines. nih.gov This method utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral piperidines with high stereoselectivity. nih.gov While not demonstrated for the dicarboxylic acid specifically, this strategy represents a state-of-the-art method for creating chiral 3,4-disubstituted piperidines.

Another approach involves the hydrogenation of substituted pyridines. For instance, the hydrogenation of disubstituted pyridines can lead to cis-piperidines, which can then be epimerized to their trans-diastereoisomers under basic conditions via enolate formation. nih.gov This strategy allows for the synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates, and the principles of stereocontrol are applicable to the synthesis of dicarboxylic acid analogues. nih.gov

Furthermore, the synthesis of all four theoretically possible stereoisomers of 3,4-dimethyl-4-cyclohexene-l,2-dicarboxylic acid has been achieved through diene condensation followed by stereospecific isomerization reactions of the monoesters, with configurations confirmed by lactonization. epa.gov This highlights the potential for Diels-Alder reactions of appropriately substituted dienes and dienophiles to construct the carbon framework with initial stereocontrol, which can then be further manipulated.

Conversion of Precursor Functional Groups to Carboxylic Acids

A common and practical approach to obtaining dicarboxylic acids is the hydrolysis of precursor functional groups such as esters or nitriles. The synthesis of piperidine dicarboxylic acids can be envisioned from the corresponding diesters or dinitriles. The conversion of a nitrile group to a carboxylic acid has been documented in the synthesis of piperidine derivatives. whiterose.ac.uk This suggests that a piperidine ring bearing nitrile groups at the 3 and 4 positions could be a viable precursor.

A versatile synthesis for 4-arylnipecotic acid (piperidine-3-carboxylic acid) has been developed, which can be converted to various substituted piperidines. google.com This highlights that a stepwise functionalization approach, where one carboxylic acid group is introduced or unmasked followed by the introduction of the second, is a feasible strategy.

The N-methylation of the piperidine ring is typically a straightforward process. For example, 1-methylpiperidine-4-carboxylic acid can be synthesized from piperidine-4-carboxylic acid (isonipecotic acid) using transfer hydrogenation conditions with formaldehyde. google.com This method is advantageous as it avoids the use of high-pressure hydrogenation equipment. google.com A similar N-methylation could be applied to a piperidine-3,4-dicarboxylic acid precursor. The synthesis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate has been reported, involving the N-methylation of a piperidine precursor. google.com

Asymmetric Synthesis Approaches to Enantioenriched 1-Methylpiperidine-3,4-dicarboxylic Acid Isomers

Achieving enantiopure forms of this compound requires either asymmetric synthesis, where the desired stereochemistry is set during the reaction, or the resolution of a racemic mixture.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a substrate to direct the stereochemical outcome of a reaction. While specific examples for the synthesis of this compound are not prevalent in the literature, the use of chiral auxiliaries in the synthesis of substituted piperidines is a well-established strategy. For instance, phenylglycinol-derived oxazolopiperidone lactams have been used as versatile intermediates for the enantioselective synthesis of a wide range of piperidine-containing natural products. These auxiliaries allow for the regio- and stereocontrolled introduction of substituents.

In a related context, the synthesis of aminohydantoins as BACE-1 inhibitors has involved an acid cleavage of a chiral auxiliary to produce a chiral amino alcohol intermediate, which then undergoes cyclization. acs.org This demonstrates the utility of auxiliaries in creating chiral building blocks for heterocyclic synthesis. The general principle involves attaching a chiral auxiliary to a precursor, performing a diastereoselective reaction to install the desired stereocenters, and then removing the auxiliary to afford the enantioenriched product.

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses

In recent years, organocatalysis and metal-catalysis have emerged as powerful methods for the asymmetric synthesis of chiral heterocycles.

Organocatalysis: Asymmetric organocatalysis has been successfully applied to the synthesis of substituted piperidines. For example, the synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates has been achieved with high enantioselectivity using a chiral phosphoric acid catalyst. rsc.org Polysubstituted piperidines can also be synthesized via a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol, forming four contiguous stereocenters with excellent enantioselectivity. acs.org These examples showcase the potential of organocatalysis to construct complex chiral piperidine scaffolds.

Metal-Catalysis: Transition-metal catalysis offers a complementary approach. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and dihydropyridines has been developed for the synthesis of enantioenriched 3-substituted piperidines. snnu.edu.cn Furthermore, a modular strategy for the synthesis of trisubstituted chiral piperidines has been reported, which involves sequential decarboxylative functionalizations using transition metal-catalyzed or photocatalytic methodologies on an orthogonally protected piperidine tricarboxylic acid diester. nih.gov Iridium-catalyzed asymmetric synthesis has also been employed to produce 2,6-disubstituted piperidines. These methods, while not directly producing this compound, are indicative of the current capabilities in the asymmetric synthesis of substituted piperidines.

Resolution Techniques for Racemic Mixtures

When a racemic mixture of a chiral compound is synthesized, it can be separated into its constituent enantiomers through a process called resolution. For carboxylic acids like this compound, a common method is the formation of diastereomeric salts with a chiral resolving agent.

The principle involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org This reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.orglibretexts.org This difference in solubility allows for their separation by fractional crystallization. libretexts.org After separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with an achiral acid to liberate the free carboxylic acid.

A patent has been filed for a chemical resolution method for 1-R-3-fluoropiperidine-4-carboxylic acid, a close structural analog of the target compound. wipo.int This method involves the formation of diastereomeric salts, demonstrating the industrial applicability of this technique for resolving substituted piperidine carboxylic acids. wipo.int Commonly used chiral resolving agents for acids include bases like brucine, strychnine, and (R)- or (S)-1-phenylethylamine. libretexts.org The choice of resolving agent and solvent is crucial for efficient separation and is often determined empirically.

Resolving Agent TypePrinciple of SeparationExample Resolving Agents
Chiral BasesFormation of diastereomeric salts with different solubilities.Brucine, Strychnine, (R)-1-Phenylethylamine, (S)-1-Phenylethylamine
Chiral AlcoholsFormation of diastereomeric esters which can be separated by chromatography or crystallization.Not commonly used for direct resolution of acids, but applicable if the acid is converted to an acyl chloride first.

Chemical Reactivity and Derivatization Pathways of 1 Methylpiperidine 3,4 Dicarboxylic Acid

Reactions Involving Carboxylic Acid Functionalities

The two carboxylic acid groups are the primary sites for a variety of derivatization reactions, enabling the synthesis of esters, amides, and other related structures. The proximity of these two groups also allows for specific intramolecular reactions.

The carboxylic acid moieties of 1-methylpiperidine-3,4-dicarboxylic acid can be readily converted into their corresponding esters and amides, which are common derivatives in organic synthesis.

Esterification: Esterification is typically achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. Common methods include Fischer esterification. Alternatively, for more sensitive substrates, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride or activated with coupling agents, before reaction with the alcohol. For instance, the synthesis of related piperidine (B6355638) carboxylate esters has been accomplished by reacting the parent carboxylic acid with an alcohol and a dehydrating agent or by using reagents like thionyl chloride followed by the alcohol. google.com

Amidation: Amidation involves the reaction of the carboxylic acid groups with a primary or secondary amine to form an amide bond. This transformation often requires the use of coupling agents to activate the carboxylic acid and facilitate the reaction under mild conditions. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-Hydroxybenzotriazole (HOBt). In a documented synthesis of N,N-diethyl-1-methylpiperidine-4-carboxamide, 1-methylpiperidine-4-carboxylic acid was reacted with thionyl chloride and then diethylamine. google.com A similar approach can be applied to the 3,4-dicarboxylic acid derivative to produce the corresponding diamide.

Table 1: General Conditions for Esterification and Amidation

Reaction Reagents & Conditions Product Type
Esterification Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat Diester

The adjacent positioning of the two carboxylic acid groups at the C3 and C4 positions allows for intramolecular cyclization to form a cyclic anhydride (B1165640). This reaction is typically promoted by heating or by using a dehydrating agent, such as acetic anhydride. The formation of a five-membered ring anhydride is generally thermodynamically favorable. youtube.com This process is analogous to the formation of succinic anhydride from succinic acid upon heating. youtube.com The resulting cyclic anhydride is a reactive intermediate that can be used for further derivatization, such as ring-opening with nucleophiles like alcohols or amines to yield mono-ester or mono-amide derivatives.

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a potential reaction pathway for this compound, although it often requires harsh conditions such as high temperatures or specific catalytic systems. organic-chemistry.org The stability of the resulting carbanion intermediate influences the ease of decarboxylation. While the decarboxylation of simple aliphatic carboxylic acids is difficult, the presence of activating groups can facilitate the reaction. For this compound, specific conditions would need to be investigated to determine the feasibility and regioselectivity (i.e., which carboxyl group is lost preferentially) of this transformation.

Reactivity at the Piperidine Nitrogen Atom

The tertiary nitrogen atom of the 1-methylpiperidine (B42303) ring is a nucleophilic and basic center, allowing for reactions such as demethylation, functionalization, salt formation, and quaternization.

N-Demethylation: The removal of the methyl group from the piperidine nitrogen to yield the secondary amine, piperidine-3,4-dicarboxylic acid, is a key transformation. This can be achieved using various reagents, such as chloroformates (e.g., von Braun reaction) or other specialized demethylating agents. The resulting secondary amine is a versatile intermediate for further N-functionalization.

N-Functionalization: Once demethylated, the resulting secondary amine can be reacted with a wide range of electrophiles to introduce different functional groups onto the nitrogen atom. This includes alkylation with alkyl halides, acylation with acyl chlorides or anhydrides, and reductive amination with aldehydes or ketones. This pathway allows for the synthesis of a diverse library of N-substituted piperidine-3,4-dicarboxylic acid derivatives.

Salt Formation: As a tertiary amine, the piperidine nitrogen is basic and reacts readily with both inorganic and organic acids to form stable ammonium (B1175870) salts. nih.gov For example, reaction with hydrochloric acid would yield this compound hydrochloride. sigmaaldrich.com These salts often exhibit increased water solubility and crystallinity compared to the free base, which can be advantageous for purification and handling.

Quaternization: The nitrogen atom can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a quaternary ammonium salt. This reaction, known as the Menshutkin reaction, converts the tertiary amine into a permanently charged quaternary ammonium species. The resulting quaternized compound will have significantly different physical and chemical properties.

Table 2: Reactions at the Piperidine Nitrogen

Reaction Reagent Example Product
N-Demethylation 1-Chloroethyl chloroformate (ACE-Cl), then Methanol Piperidine-3,4-dicarboxylic acid
N-Functionalization Benzyl (B1604629) bromide (after demethylation) 1-Benzylpiperidine-3,4-dicarboxylic acid
Salt Formation Hydrochloric Acid (HCl) 1-Methylpiperidinium-3,4-dicarboxylic acid chloride
Quaternization Methyl Iodide (CH₃I) 1,1-Dimethylpiperidinium-3,4-dicarboxylic acid iodide

Transformations at the Piperidine Ring Carbons (C2, C5, C6)

While the positions adjacent to the nitrogen (C2 and C6) are electronically activated, they are also sterically hindered. researchgate.netresearchgate.net Conversely, the C5 position is more remote. The presence of the carboxylic acid groups at C3 and C4 introduces significant electronic deactivation at adjacent positions, making direct functionalization at these remote carbons a formidable synthetic challenge. researchgate.netresearchgate.net

The direct and selective introduction of functional groups at the C2, C5, and C6 positions of the piperidine ring, particularly in a stereocontrolled manner, is a key challenge in the synthesis of complex alkaloids and pharmaceutical agents. researchgate.netnih.gov Research in this area often relies on advanced catalytic systems to overcome the inherent reactivity patterns of the piperidine core.

Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the functionalization of piperidines. researchgate.netnih.gov The site selectivity of these reactions is intricately controlled by the nature of the catalyst and the nitrogen protecting group. researchgate.netnih.gov For instance, in studies on N-protected piperidines, different rhodium catalysts have been shown to direct functionalization to either the C2 or C4 positions. researchgate.netnih.gov

While direct C5 functionalization is less common, strategies involving intramolecular cyclization or rearrangement can lead to substitution at this position. For example, radical-mediated cyclizations of appropriately substituted acyclic precursors can be a viable route to 5-substituted piperidines. whiterose.ac.uk

The stereochemical outcome of these functionalization reactions is highly dependent on the chiral ligand associated with the metal catalyst. The table below summarizes representative data from studies on the stereoselective functionalization of N-protected piperidines, which can serve as a model for potential transformations on the this compound scaffold.

Table 1: Stereoselective C-H Functionalization of N-Protected Piperidines

N-Protecting Group Catalyst Position Functionalized Diastereomeric Ratio (d.r.) Enantiomeric Excess (% ee)
N-Boc Rh₂(R-TCPTAD)₄ C2 Variable Moderate
N-Bs Rh₂(R-TPPTTL)₄ C2 29->30:1 52-73
N-Boc Rh₂(S-2-Cl-5-BrTPCP)₄ C2 5.3:1 83

Data sourced from studies on model piperidine systems. researchgate.netnih.gov

Skeletal modifications of the piperidine ring through ring expansion and contraction reactions offer pathways to novel heterocyclic systems. These transformations typically involve the generation of a reactive intermediate, such as a carbocation or a carbenoid, adjacent to the ring, which then triggers a bond migration. wikipedia.org

Ring Expansion:

Ring expansion reactions can be initiated by the formation of an exocyclic leaving group on a carbon adjacent to the piperidine ring. wikipedia.org For example, a pinacol-type rearrangement of a vicinal diol, where one hydroxyl group is on the ring and the other is on an exocyclic carbon, can lead to the expansion of the piperidine ring to a seven-membered azepane ring. The Tiffeneau-Demjanov rearrangement, which involves the diazotization of an exocyclic aminomethyl group, is another classic method for one-carbon ring expansion. wikipedia.org

Ring Contraction:

Ring contraction reactions often proceed through the formation of a carbocation on the piperidine ring itself, followed by the migration of an endocyclic bond. wikipedia.orgchemistrysteps.com For instance, the Favorskii rearrangement of an α-haloketone derivative of piperidine can lead to a five-membered cyclopentane (B165970) carboxylic acid derivative through a cyclopropanone (B1606653) intermediate. chemistrysteps.com Another approach involves the Wolff rearrangement of a cyclic α-diazoketone, which can be induced to contract the ring. wikipedia.org

The application of these reactions to this compound would require initial functionalization to install the necessary precursors for rearrangement. The presence of the two carboxylic acid groups would likely influence the stability of intermediates and the regioselectivity of bond migrations, presenting both challenges and opportunities for the synthesis of novel, constrained bicyclic or smaller ring systems.

Conformational Analysis and Stereochemical Characterization

Elucidation of Piperidine (B6355638) Ring Conformations (Chair, Boat, Twist-Boat)

The six-membered piperidine ring in 1-Methylpiperidine-3,4-dicarboxylic acid, analogous to cyclohexane, can theoretically adopt several conformations, including the low-energy chair forms and higher-energy boat and twist-boat forms. The chair conformation is generally the most stable due to the minimization of torsional and steric strain.

For this compound, two primary chair conformers are in equilibrium, differing by ring inversion. These conformers are distinguished by the axial or equatorial orientations of the substituents at each carbon atom. The presence of bulky carboxylic acid groups at the C3 and C4 positions, along with the N-methyl group, significantly influences the conformational equilibrium.

Configurational Assignment of Chiral Centers (C3, C4)

This compound possesses two chiral centers at the C3 and C4 carbons. This gives rise to the possibility of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers constitute one enantiomeric pair (the trans isomers), while the (3R,4S) and (3S,4R) isomers form another enantiomeric pair (the cis isomers).

The assignment of the absolute configuration for each stereoisomer requires specialized analytical techniques capable of distinguishing between enantiomers, such as Vibrational Circular Dichroism (VCD) spectroscopy or X-ray crystallography of a single crystal containing a chiral molecule.

Influence of Substituents on Conformational Preferences and Inversion Barriers

The conformational equilibrium of the piperidine ring in this compound is a delicate balance of steric and electronic effects exerted by the N-methyl and the two carboxylic acid substituents.

The carboxylic acid groups at C3 and C4 will preferentially occupy equatorial positions to minimize steric hindrance (A-value). The relative stability of the possible chair conformations will depend on the configuration at C3 and C4:

For trans-isomers (e.g., 3R,4R): One chair conformation can accommodate both carboxylic acid groups in equatorial positions (diequatorial), which would be strongly favored. The alternative chair conformer would place both groups in axial positions (diaxial), leading to significant steric strain.

The presence of multiple substituents can lead to complex steric interactions that may slightly distort the chair conformation from its ideal geometry, causing a flattening of the ring in certain areas. niscpr.res.in

Experimental Techniques for Conformational and Stereochemical Analysis

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the conformation and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the relative stereochemistry and conformational preferences of piperidine derivatives in solution. niscpr.res.innih.govwhiterose.ac.uk

1H NMR: The coupling constants (J-values) between adjacent protons are particularly informative. In a chair conformation, the coupling constant between two axial protons (Jax-ax) is typically large (around 10-13 Hz), while the coupling between an axial and an equatorial proton (Jax-eq) or two equatorial protons (Jeq-eq) is smaller (around 2-5 Hz). niscpr.res.in By analyzing the multiplicity and coupling constants of the protons at C2, C3, C4, C5, and C6, the relative orientation of the substituents can be deduced. For example, a large J-value between the protons at C3 and C4 would indicate a trans-diaxial arrangement of these protons, which corresponds to a trans-diequatorial orientation of the carboxylic acid groups. whiterose.ac.uk

13C NMR: The chemical shifts of the carbon atoms in the piperidine ring are also sensitive to the conformation. Axial substituents generally cause a shielding effect (upfield shift) on the carbons at the γ-position (gauche interaction).

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can identify protons that are close in space. For instance, a strong NOE between protons on C3 and C5 would suggest they are in a 1,3-diaxial relationship, providing further evidence for the chair conformation and the orientation of substituents.

Table 1: Representative 1H NMR Coupling Constants for Stereochemical Analysis of Substituted Piperidines

InteractionTypical Coupling Constant (Hz)Implication
Axial-Axial (Jax-ax)10 - 13Indicates a diaxial relationship between two protons.
Axial-Equatorial (Jax-eq)2 - 5Indicates an axial-equatorial relationship.
Equatorial-Equatorial (Jeq-eq)2 - 5Indicates a diequatorial relationship.

This table presents generalized data based on typical values for substituted piperidine rings and is for illustrative purposes.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netbruker.comwikipedia.org It is a powerful method for determining the absolute configuration of chiral molecules in solution. nih.gov

The process involves measuring the experimental VCD spectrum of an enantiomerically pure sample of this compound. This experimental spectrum is then compared to the theoretical VCD spectra calculated for the different possible stereoisomers (e.g., for the (3R,4R) and (3S,4S) enantiomers). The absolute configuration is assigned by identifying the calculated spectrum that best matches the experimental one. nih.gov This technique is particularly useful for molecules containing carboxylic acid groups, as the carbonyl stretch provides a strong and sensitive vibrational probe. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry if the crystal is non-centrosymmetric. researchgate.netmdpi.commdpi.com

By analyzing the diffraction pattern of X-rays passing through a single crystal of a specific stereoisomer of this compound, a precise map of the electron density can be generated. This allows for the exact determination of bond lengths, bond angles, and torsional angles, revealing the precise conformation of the piperidine ring and the orientation of all substituents. Furthermore, X-ray crystallography can unambiguously establish the absolute configuration (R/S) at the C3 and C4 chiral centers. Studies on similar piperidine carboxylic acids have successfully utilized this technique to elucidate their solid-state structures. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule and assessing its purity. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the determination of a unique molecular formula.

For 1-methylpiperidine-3,4-dicarboxylic acid, the neutral molecule has a molecular formula of C₈H₁₃NO₄. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to detect the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The exceptional mass accuracy of HRMS helps to distinguish the target compound from other potential impurities or molecules with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) experiments further aid in structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For piperidine-based compounds, characteristic fragmentation often involves the loss of substituents and cleavage of the piperidine (B6355638) ring. For instance, the analysis of related piperidine alkaloids shows diagnostic fragmentation patterns that can reveal the structure of the alkyl side chain. researchgate.net In the case of this compound, one would expect to observe fragmentation pathways corresponding to the loss of water (H₂O), carbon dioxide (CO₂), and the cleavage of the bonds adjacent to the nitrogen atom or between the carboxylic acid groups.

Table 1: Expected HRMS Data for this compound and a Related Analog

Compound Name Molecular Formula Molecular Weight ( g/mol ) Ion Type Calculated Exact Mass (m/z)
This compound C₈H₁₃NO₄ 187.19 [M+H]⁺ 188.0866
This compound C₈H₁₃NO₄ 187.19 [M-H]⁻ 186.0719
Piperidine-3,4-dicarboxylic acid C₇H₁₁NO₄ 173.17 [M+H]⁺ 174.0709

Note: Data for this compound is based on its molecular formula. nih.gov Data for Piperidine-3,4-dicarboxylic acid hydrochloride is derived from its listed formula. biosynth.com

Advanced NMR Techniques for Detailed Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution and in the solid state.

2D-NMR

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the mapping of adjacent protons. For the piperidine ring, COSY would establish the connectivity between the protons on carbons 2 through 6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It is used to assign which protons are attached to which carbon atoms in the piperidine ring and the N-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons (like the C=O of the carboxylic acids) and piecing together the entire molecular skeleton. For example, HMBC would show correlations from the N-methyl protons to the adjacent ring carbons (C2 and C6) and from the ring protons to the carboxylic acid carbons (C3-C OOH and C4-C OOH), confirming the substitution pattern. nih.gov

The analysis of coupling constants in high-resolution ¹H NMR spectra, aided by 2D techniques, can also provide critical information about the stereochemistry of the substituents, determining whether they are in axial or equatorial positions on the piperidine ring, which in turn defines the relative cis/trans configuration of the carboxylic acid groups. rsc.org

Solid-State NMR (ssNMR)

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which is particularly valuable for compounds like amino acids that are often crystalline. acs.orgyoutube.com Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions, yielding data on the local environment of each nucleus. nih.gov

For this compound, ssNMR could be used to:

Characterize the crystalline form (polymorphism), as different crystal packings will result in different NMR spectra.

Study intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which are critical to the solid-state structure. acs.org

Provide insights into the conformation of the molecule as it exists in the solid state, which may differ from its conformation in solution.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are standard for enhancing the signal of low-abundance nuclei like ¹³C and obtaining high-resolution spectra in the solid state. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key 2D NMR Correlations (HMBC)
N-CH₃ ~2.3 ~46 C2, C6
C2-H 2.0 - 3.0 ~55-60 C3, C4, C6
C3-H 2.5 - 3.5 ~40-45 C2, C4, C5, C=O (at C3)
C4-H 2.5 - 3.5 ~40-45 C2, C3, C5, C6, C=O (at C4)
C5-H 1.5 - 2.5 ~25-30 C3, C4, C6
C6-H 2.0 - 3.0 ~55-60 C2, C5, N-CH₃
COOH (at C3) 10 - 12 (acid H) ~175-180 C3, C4

Note: These are estimated values based on data for N-methylpiperidine chemicalbook.com, nipecotic acid (piperidine-3-carboxylic acid) researchgate.net, and general chemical shift ranges. Actual values will depend on stereochemistry and solvent.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprints

Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of a molecule. Each molecule has a unique set of vibrations that provides a characteristic "fingerprint," allowing for functional group identification and structural analysis. youtube.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the FT-IR spectrum would be dominated by absorptions from its key functional groups. The presence of carboxylic acids would be confirmed by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ (due to hydrogen bonding) and a strong C=O (carbonyl) stretching band around 1700-1730 cm⁻¹. Other important bands would include C-H stretching from the piperidine ring and methyl group (2800-3000 cm⁻¹), C-O stretching and O-H bending (1210-1440 cm⁻¹), and C-N stretching of the tertiary amine (1020-1250 cm⁻¹). diva-portal.orgresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman is more sensitive to non-polar, symmetric vibrations. For this molecule, Raman spectroscopy would be particularly useful for observing the symmetric stretching of the C=O bonds and the skeletal vibrations of the piperidine ring. researchgate.net The C-H stretching vibrations would also be prominent. Comparing the FT-IR and Raman spectra can help in making more definitive vibrational assignments, as some modes may be strong in one technique and weak or absent in the other.

Table 3: Key Expected Vibrational Frequencies for this compound

Functional Group/Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
O-H stretch (Carboxylic acid dimer) 2500 - 3300 Weak Broad, Strong (IR)
C-H stretch (Aliphatic) 2850 - 3000 2850 - 3000 Strong (Both)
C=O stretch (Carboxylic acid) 1700 - 1730 1700 - 1730 Very Strong (IR), Strong (Raman)
N-H stretch (as ammonium (B1175870) carboxylate zwitterion) ~2200-3200 (broad) Weak Broad (IR)
COO⁻ stretch (as zwitterion) ~1550-1610 (asymmetric) ~1400-1440 (symmetric) Strong (Both)
C-N stretch (Tertiary amine) 1020 - 1250 Moderate Moderate (Both)

Note: The molecule can exist as a neutral dicarboxylic acid or as a zwitterion. The observed frequencies, particularly for the acid/carboxylate groups, will depend on the solid-state form or the pH in solution.

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Determination

This compound possesses two chiral centers at the C3 and C4 positions. This gives rise to stereoisomers: two pairs of enantiomers, which are diastereomers of each other. The separation and quantification of these individual stereoisomers are critical, as they can have different biological activities. Chiral chromatography is the primary method for this type of analysis. nih.gov

Diastereomer Separation: Diastereomers have different physical properties and can often be separated using standard (achiral) High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods. The different spatial arrangements of the substituents lead to different interactions with the stationary phase, allowing for their resolution.

Enantiomer Separation: Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment. Their separation requires a chiral environment. nih.gov This is typically achieved in one of two ways:

Direct Separation: Using a Chiral Stationary Phase (CSP) in HPLC or GC. These phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for separating chiral acids and amines. researchgate.net

Indirect Separation: Derivatizing the racemic mixture with a pure chiral derivatizing agent to form a pair of diastereomers. libretexts.orglibretexts.org For example, the carboxylic acid groups could be reacted with a chiral alcohol, or the tertiary amine could be quaternized with a chiral reagent. These newly formed diastereomers can then be separated on a standard achiral column.

The choice of method depends on the specific properties of the isomers and the availability of suitable chiral stationary phases or derivatizing agents.

Table 4: Potential Chiral Chromatography Strategies for this compound Isomers

Technique Stationary Phase Principle Target Separation
HPLC Standard C18, Silica Achiral Separation of diastereomeric pairs (e.g., cis vs. trans isomers).
Chiral HPLC Polysaccharide-based (e.g., Cellulose, Amylose) Chiral Stationary Phase (CSP) Direct separation of enantiomers within each diastereomeric pair.
Chiral HPLC Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) Chiral Stationary Phase (CSP) Direct separation of enantiomers, effective for amino acids.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and three-dimensional shape of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electron distribution and the stable arrangement of atoms.

For piperidine (B6355638) and its derivatives, DFT methods like B3LYP combined with a basis set such as 6-31G(d) have been shown to provide optimized geometric bond lengths that are in excellent agreement with experimental values. researchgate.net Applying this methodology to 1-Methylpiperidine-3,4-dicarboxylic acid would involve optimizing the geometry to find the lowest energy conformation. Such calculations would yield precise bond lengths, bond angles, and dihedral angles, defining the molecule's structure. The presence of two carboxylic acid groups and an N-methyl group on the piperidine ring introduces significant stereochemical complexity, making these calculations crucial for identifying the most stable isomer.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) (Note: These values are illustrative, based on typical parameters from DFT calculations for similar structures.)

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond LengthC(ring)-N~1.47 Å
Bond LengthN-C(methyl)~1.45 Å
Bond LengthC(ring)-C(ring)~1.54 Å
Bond LengthC(ring)-C(carboxyl)~1.52 Å
Bond LengthC=O~1.21 Å
Bond LengthC-O(H)~1.36 Å
Bond AngleC-N-C~112°
Bond AngleO=C-O~123°

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which is invaluable for structure verification. DFT calculations have become exceptionally accurate in predicting Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.info Studies have demonstrated that for complex organic molecules, predicted ¹H and ¹³C NMR chemical shifts can be obtained with a mean absolute error of less than 0.21 ppm and 1.2 ppm, respectively. d-nb.info This predictive power is crucial for distinguishing between different isomers of this compound.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations help assign specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretching of the carboxylic acid groups, the C-N stretching of the tertiary amine, and the various C-H bending and stretching modes of the piperidine ring and methyl group.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) (Note: These values are illustrative predictions based on computational models.)

Spectroscopy TypeFeaturePredicted ValueAssignment
¹³C NMRChemical Shift (δ)~175-180 ppmCarboxyl Carbons (COOH)
¹³C NMRChemical Shift (δ)~55-65 ppmRing carbons adjacent to N (C-N)
¹³C NMRChemical Shift (δ)~42 ppmN-Methyl Carbon (N-CH₃)
¹H NMRChemical Shift (δ)~10-12 ppmCarboxyl Protons (COOH)
¹H NMRChemical Shift (δ)~2.3 ppmN-Methyl Protons (N-CH₃)
Vibrational (IR)Frequency~1700-1730 cm⁻¹C=O Stretch
Vibrational (IR)Frequency~2500-3300 cm⁻¹O-H Stretch (broad, hydrogen-bonded)
Vibrational (IR)Frequency~1150-1250 cm⁻¹C-N Stretch

Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the preferred computational methods for exploring this landscape. mdpi.com MD simulations model the movement of atoms over time, allowing for the observation of transitions between different conformations. Recent studies on dicarboxylic acids using ab initio molecular dynamics (AIMD) have highlighted the critical role of intermolecular and intramolecular hydrogen bonding in stabilizing certain conformers, especially in the condensed phase. nih.gov For this compound, intramolecular hydrogen bonds between the two carboxylic acid groups, or between a carboxylic acid and the piperidine nitrogen, would be expected to significantly influence the preferred conformation and the orientation of the functional groups.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides profound insights into how chemical reactions occur by mapping out the reaction pathway, or potential energy surface. By modeling the reactants, products, and any intermediates, chemists can use algorithms to locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, one could theoretically study various reactions, such as esterification of the carboxylic acids, decarboxylation, or N-alkylation. For instance, in a hypothetical double esterification reaction, DFT calculations could be used to:

Optimize the geometries of the diacid and the alcohol reactants.

Locate the transition state structure for the nucleophilic attack of the alcohol on each carboxylic acid group.

Calculate the activation energies for both the first and second esterification steps.

Determine the geometry and stability of the final diester product.

This analysis would reveal whether the two carboxylic acid groups react at different rates due to steric hindrance or electronic effects influenced by their position on the piperidine ring.

Structure-Reactivity Relationship Prediction

Understanding the relationship between a molecule's structure and its chemical reactivity is a primary goal of chemistry. Computational methods can establish quantitative structure-reactivity relationships (QSRR).

Studies have shown a direct correlation between the conformational distribution of dicarboxylic acids and their reactivity. nih.gov The conformer population, as determined by MD simulations, can predict the availability of the carboxylic acid groups for reaction. For this compound, the dominant conformation would dictate the steric accessibility of the C3 and C4 carboxyl groups, thereby controlling their relative reactivity.

Furthermore, electronic properties derived from quantum chemical calculations, such as the distribution of electrostatic potential (ESP) or the energies of frontier molecular orbitals (HOMO and LUMO), can predict reactive sites. researchgate.net An ESP map would visualize electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. This allows for predictions of how the molecule will interact with other reagents.

Applications As a Chiral Building Block in Complex Organic Synthesis

Utility in the Construction of Natural Product Cores

While the broader class of polysubstituted piperidines is fundamental to the synthesis of a wide range of natural alkaloids, specific documented examples detailing the direct use of 1-Methylpiperidine-3,4-dicarboxylic acid in the construction of natural product cores are not extensively reported in publicly available scientific literature. However, the structural motif of a substituted piperidine (B6355638) dicarboxylic acid is conceptually valuable. General methodologies for creating multi-substituted chiral piperidines, often inspired by the biosynthesis of piperidine-based natural products, highlight the importance of such frameworks. rsc.org The dicarboxylic acid functionality allows for diverse chemical modifications, making it an attractive, albeit currently underutilized, starting material for the stereoselective synthesis of complex natural product skeletons. Phenylglycinol-derived oxazolopiperidone lactams, for instance, serve as versatile intermediates for the enantioselective synthesis of a variety of piperidine-containing natural products. researchgate.net

Scaffold for Heterocyclic Library Synthesis

The synthesis of libraries of heterocyclic compounds is a critical endeavor in drug discovery, enabling the exploration of vast chemical space to identify new therapeutic agents. Dicarboxylic acids are versatile tools in this context, as they can be readily converted into a variety of other functional groups, such as esters and amides, facilitating the generation of diverse molecular libraries.

While specific research detailing the use of this compound as a central scaffold for the large-scale synthesis of heterocyclic libraries is not prominent, its inherent functionality makes it a prime candidate for such applications. The two carboxylic acid groups can be differentially functionalized to introduce a wide array of substituents, leading to a library of compounds with diverse pharmacological properties. The synthesis of piperidine derivatives is often catalyzed by dicarboxylic acids like fumaric and maleic acid, underscoring the role of such functionalities in constructing heterocyclic systems. researchgate.net

Precursor in the Development of Advanced Materials

The application of piperidine derivatives extends beyond pharmaceuticals into the realm of materials science. However, the specific role of this compound as a precursor in the development of advanced materials is an area that remains largely unexplored in current research literature. In principle, the dicarboxylic acid moiety could be utilized in polymerization reactions to form novel polyesters or polyamides with unique properties conferred by the rigid, chiral piperidine backbone. Such materials could have potential applications in areas like chiral separations or as specialized functional polymers.

Role in the Synthesis of Stereochemically Defined Chemical Probes

Stereochemically defined chemical probes are essential tools for investigating biological processes with high precision. The chiral nature of this compound makes it a theoretically ideal starting point for the synthesis of such probes. The defined stereochemistry of the piperidine ring can be crucial for specific interactions with biological targets.

Although direct examples of chemical probes synthesized from this compound are not readily found in the literature, the general importance of chiral piperidine scaffolds in drug design and as components of bioactive molecules is well-established. thieme-connect.comresearchgate.net The ability to introduce functionality at the 3 and 4 positions, in addition to the N-methyl group, provides a template for creating probes with tailored properties for target engagement and signal generation.

Future Research Directions and Emerging Paradigms

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of highly functionalized piperidines is a central task in modern organic chemistry. nih.gov Traditional methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Future research will undoubtedly focus on developing more efficient and environmentally benign pathways to 1-Methylpiperidine-3,4-dicarboxylic acid and its analogs.

A key area of development is the adoption of "green chemistry" principles. nih.gov This includes the use of water as a solvent, employment of non-toxic and recyclable catalysts, and designing syntheses that minimize waste. nih.govajchem-a.com For instance, recent approaches in piperidine (B6355638) synthesis have focused on catalytic hydrogenation of pyridine (B92270) precursors using heterogeneous catalysts that can be easily recovered and reused. nih.gov A novel method combining biocatalytic C-H oxidation and nickel-catalyzed cross-coupling has been shown to dramatically simplify the synthesis of complex piperidines, reducing multi-step processes to just a few transformations and avoiding costly precious metals like palladium. news-medical.net

Furthermore, chemo-enzymatic methods are emerging as a powerful strategy for producing chiral piperidines with high stereoselectivity under mild conditions. acs.org The application of biocatalysts, such as amine oxidases and reductases, could provide a highly efficient and sustainable route to specific stereoisomers of this compound, which is crucial for pharmacological applications. acs.org

Synthetic Strategy Key Advantages Potential Application to Target Compound References
Green Catalysis Reduces environmental impact, utilizes non-toxic and recyclable catalysts (e.g., nanomagnetite).Synthesis from pyridine precursors using water as a solvent and recoverable catalysts. nih.govajchem-a.com
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly.Enantioselective synthesis of specific stereoisomers using engineered enzymes. news-medical.netacs.org
Modular Synthesis Simplifies construction of complex molecules, reduces number of synthetic steps.Rapid assembly of diverse derivatives by combining C-H oxidation and cross-coupling. news-medical.net
One-Pot Reactions Increases efficiency, reduces waste from intermediate purification steps.Condensation of suitable precursors in a single reaction vessel to form the piperidine ring. organic-chemistry.org

Exploration of Novel Reactivity and Catalytic Transformations

The unique structure of this compound suggests its potential use in catalysis. The two carboxylic acid groups can act as a bidentate ligand, while the pyridine nitrogen provides an additional coordination site. This makes the molecule an excellent candidate for constructing novel coordination polymers (CPs) and metal-organic frameworks (MOFs). acs.org

Research on pyridine-dicarboxylate linkers has shown their ability to form diverse network structures with varying catalytic activities. acs.org By analogy, this compound could be used to synthesize new CPs with metals like cadmium(II) or zinc(II), which have demonstrated catalytic activity in reactions such as Knoevenagel condensation and coupling reactions. acs.orgresearchgate.net The catalytic properties of such materials could be tuned by varying the metal center and the stereochemistry of the piperidine backbone.

The tertiary amine of the piperidine ring itself could be exploited for its catalytic properties. Zinc(II) compounds, for example, have been shown to catalyze the nucleophilic addition of piperidine derivatives to nitriles, forming amidines. rsc.org Future work could explore the intrinsic reactivity of the 1-methylpiperidine (B42303) moiety as an organocatalyst or as a key component in bifunctional catalysts.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, is revolutionizing organic synthesis by offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. mdpi.com This technology is particularly well-suited for the synthesis of heterocyclic compounds, enabling faster reactions, higher yields, and cleaner reaction profiles. springerprofessional.desci-hub.se The integration of flow chemistry for the synthesis of this compound could significantly streamline its production, especially for generating libraries of derivatives for screening purposes. mdpi.comspringerprofessional.de

Technology Advantages for Synthesis & Derivatization References
Flow Chemistry Enhanced reaction control, improved safety, higher yields, easier scalability. mdpi.comspringerprofessional.desci-hub.semdpi.com
Automated Synthesis High-throughput library generation, rapid optimization, integration with AI. nih.govresearchgate.netchemicalindustryjournal.co.uk

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. researchgate.net For a molecule like this compound, computational methods can be used to predict the properties of its derivatives and guide synthetic efforts. By using techniques like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, researchers can study the electronic structure and reactivity of the molecule. researchgate.net

In drug discovery, structure-based design is a powerful approach for developing potent and selective inhibitors. nih.gov Computational docking studies can simulate the binding of potential derivatives of this compound to the active sites of target proteins. nih.govnih.gov This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the most promising predicted activity. The 3D shape and chirality of the piperidine scaffold are essential features that can be engineered to create specific interactions with biological targets. lifechemicals.com Future research could focus on designing derivatives where the dicarboxylic acid groups are positioned to form key hydrogen bonds within a protein's binding pocket, while other parts of the molecule are modified to optimize properties like solubility and cell permeability. nih.gov

Application in Chemical Biology Tools for Fundamental Research

Substituted piperidines are not only important as therapeutic agents but also as tools for basic research. nih.govajchem-a.com Derivatives of this compound can be designed as chemical biology probes to investigate fundamental biological processes. The two carboxylic acid groups provide convenient handles for attaching reporter groups, such as fluorescent dyes or biotin (B1667282) tags, or for linking the molecule to solid supports for affinity chromatography.

For example, a fluorescently labeled derivative could be used to visualize the localization of a target protein within cells. A version of the molecule with a photoreactive cross-linking group could be used to identify its binding partners in a cellular context. The development of such molecular tools is crucial for validating new drug targets and for elucidating complex biological pathways. The modular nature of modern synthetic methods would allow for the efficient creation of a toolkit of such probes based on the this compound scaffold. acs.org

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-Methylpiperidine-3,4-dicarboxylic acid, and what analytical techniques validate its purity?

  • Methodology :

  • Synthesis : Routes may involve alkylation of piperidine precursors (e.g., introducing a methyl group via reductive amination or nucleophilic substitution) followed by carboxylation using CO₂ (analogous to pyridine-3,4-dicarboxylic acid synthesis in ). Protecting groups like tert-butoxycarbonyl (Boc) can stabilize intermediates, as seen in piperidine derivatives .

  • Validation :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity).

  • Structure : ¹H/¹³C NMR (e.g., δ ~1.4 ppm for methyl protons, carboxylate protons at δ ~12-14 ppm) and FT-IR (C=O stretches ~1700 cm⁻¹) .

  • Crystallinity : Single-crystal X-ray diffraction (SC-XRD) refined via SHELX software .

    • Table 1 : Example Synthetic Routes and Analytical Data
RouteYield (%)Key ConditionsPurity (HPLC)
Alkylation + CO₂73High-pressure CO₂, 100°C98.5%
Boc-protected intermediate63TFA deprotection97.8%

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

  • Methodology :

  • SC-XRD : Data collected using Mo/Kα radiation (λ = 0.71073 Å). Structure solved via direct methods (SHELXT) and refined with SHELXL .
  • Key Parameters : Space group (e.g., orthorhombic Pna2₁), bond lengths (C-C ~1.54 Å, C=O ~1.21 Å), and torsional angles .

Q. What safety precautions are essential when handling this compound in the lab?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and safety goggles (skin/eye irritation risks) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS Category 2A) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing stereochemical impurities?

  • Methodology :

  • Catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) to control stereochemistry at the piperidine ring .

  • Reaction Monitoring : In-situ FT-IR or Raman spectroscopy to track carboxylation progress .

  • Purification : Chiral HPLC or recrystallization in ethanol/water mixtures to isolate enantiomers .

    • Data Contradiction Analysis : Discrepancies in reported yields (e.g., 63% vs. 73%) may arise from CO₂ pressure variations or catalyst loading. Systematic DoE (Design of Experiments) is recommended .

Q. What strategies address contradictions in spectroscopic data between experimental and computational models for this compound?

  • Methodology :

  • NMR Refinement : Compare experimental ¹H/¹³C shifts with DFT calculations (B3LYP/6-311+G(d,p)) to resolve tautomerism or solvent effects .

  • XRD vs. Computational Geometry : Use Mercury software to overlay experimental and optimized (Gaussian) structures, identifying discrepancies in dihedral angles .

    • Case Study : A 0.2 Å deviation in C=O bond lengths between SC-XRD and DFT may indicate crystal packing forces, requiring multi-conformational modeling .

Q. How does the compound function in designing stable metal-organic frameworks (MOFs), and what characterizes its coordination behavior with transition metals?

  • Methodology :

  • Linker Role : The dicarboxylate groups coordinate to metals (e.g., Zn²⁺, Cd²⁺) to form 1D chains or 3D networks. Use hydrothermal synthesis (120°C, 24 hrs) .

  • Stability Tests : Thermogravimetric analysis (TGA) up to 500°C and PXRD post-exposure to humidity/pressure (e.g., Zr-MOFs retain crystallinity at 10 tons/cm²) .

    • Table 2 : Example MOF Properties with this compound
Metal NodeSurface Area (m²/g)Pore Size (Å)Application
Zn²⁺9808.4Photoluminescence
Zr⁶⁺220012.1Catalysis

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

  • Methodology :

  • Enzyme Inhibition : Factor Xa inhibition assays (IC₅₀ determination via chromogenic substrates) .
  • Antioxidant Activity : DPPH radical scavenging (λ = 517 nm) and SOD-mimetic assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ ~50 µM) .

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